molecular formula C9H16ClN3 B15310351 3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride

3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride

Katalognummer: B15310351
Molekulargewicht: 201.70 g/mol
InChI-Schlüssel: YOELFWYIDXGINU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with ethyl and methyl substituents at positions 3 and 2, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₉H₁₅ClN₄, with a molecular weight of 214.7 g/mol. The ethyl group at position 3 contributes to lipophilicity, while the methyl group at position 2 may influence steric interactions in binding assays. This compound is primarily utilized as a precursor or intermediate in medicinal chemistry, particularly for targeting adenosine receptors or kinase enzymes due to its fused heterocyclic architecture .

Eigenschaften

Molekularformel

C9H16ClN3

Molekulargewicht

201.70 g/mol

IUPAC-Name

3-ethyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-3-8-7(2)11-12-5-4-10-6-9(8)12;/h10H,3-6H2,1-2H3;1H

InChI-Schlüssel

YOELFWYIDXGINU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C2CNCCN2N=C1C.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-2-methylpyrazole with a suitable halogenated compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Wirkmechanismus

The mechanism of action of 3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous pyrazolo[1,5-a]pyrazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 3-Ethyl, 2-methyl C₉H₁₅ClN₄ 214.7 High lipophilicity; receptor studies
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride 6-Methyl, 2-carboxylate ethyl ester C₁₀H₁₆ClN₃O₂ 245.7 Enhanced solubility; prodrug potential
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 3-Bromo C₆H₉BrClN₃ 238.5 Electrophilic reactivity; cross-coupling
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride 2-Trifluoromethyl C₇H₉ClF₃N₃ 239.6 Electron-withdrawing; metabolic stability
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (parent compound) No substituents C₆H₉ClN₄ 172.6 Baseline for substituent effect studies

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3-ethyl-2-methyl derivative exhibits higher logP values compared to carboxylate or trifluoromethyl analogs, favoring blood-brain barrier penetration .
  • Antimicrobial Activity : Carboxylate derivatives (e.g., C₁₀H₁₆ClN₃O₂ ) show moderate antibacterial activity against S. aureus (MIC = 32 µg/mL), while brominated analogs lack reported bioactivity .
  • Stability : Trifluoromethyl groups (e.g., C₇H₉ClF₃N₃ ) improve metabolic stability due to resistance to oxidative degradation, whereas ester groups (e.g., C₁₀H₁₆ClN₃O₂ ) may hydrolyze in vivo .

Commercial and Research Relevance

  • Availability : The trifluoromethyl derivative (C₇H₉ClF₃N₃ ) is marketed in high purity (≥99%) for kinase inhibitor research, reflecting its industrial demand .
  • Cost : Brominated analogs (e.g., C₆H₉BrClN₃ ) are priced at ~€515/50mg, while ester derivatives (e.g., C₁₀H₁₆ClN₃O₂ ) are available in bulk for combinatorial chemistry .

Key Research Findings

  • Receptor Binding: The 3-ethyl-2-methyl derivative demonstrated a Ki of 18 nM for adenosine A₂a receptors, outperforming the parent compound (Ki > 1 µM) .
  • Solubility : Hydrochloride salts of carboxylate esters (e.g., C₁₀H₁₆ClN₃O₂ ) exhibit solubility >50 mg/mL in water, making them preferable for aqueous formulations .
  • Thermal Stability : Differential scanning calorimetry (DSC) revealed that the trifluoromethyl derivative (C₇H₉ClF₃N₃ ) decomposes at 215°C, compared to 198°C for the 3-ethyl-2-methyl analog .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.